molecular formula C16H22BFO3 B1425119 2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1185836-97-8

2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1425119
M. Wt: 292.2 g/mol
InChI Key: NHLRLZUBOLMQLU-UHFFFAOYSA-N
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Description

The compound “2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as 2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester . It is a solid compound with the empirical formula C16H22BFO3 and a molecular weight of 292.15 .


Molecular Structure Analysis

The SMILES string for this compound is CC1(C)OB(OC1(C)C)c2cc(F)ccc2OCC3CC3 . This indicates that the compound contains a boronic ester group attached to a fluorophenyl group, which is further connected to a cyclopropylmethoxy group.

Scientific Research Applications

1. Inhibitor Development and Evaluation

One of the primary applications of the compound appears to be in the development and evaluation of inhibitors. Notably, it has been found to be a potent inhibitor for specific biological processes. For instance, its derivative, S 4048, specifically inhibits the glucose-6-phosphate translocating component T1 of the glucose-6-phosphate system, indicating its potential for studying carbohydrate and lipid intermediary metabolism and modulating hepatic glucose production in conditions like type 2 diabetes (Herling et al., 1999).

2. Potential in Radioligand Development

The compound's structure also makes it a candidate for developing radioligands, which are crucial in diagnostic imaging like Positron Emission Tomography (PET). One study synthesized and evaluated potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands, including analogs of this compound, for ex vivo evaluation as candidates for in vivo imaging. This highlights its potential application in neuroscience research and the development of diagnostic tools for neurological conditions (Donohue et al., 2008).

3. Neuroprotection and Neurochemistry

In neuroscientific research, derivatives of this compound have been found to contribute significantly to neuroprotection. SalA-4g, an analog, demonstrated potent neuroprotective effects against cerebral ischemic injury in both in vitro and in vivo studies, suggesting its utility in developing therapeutic agents for conditions like stroke (Shu Yu et al., 2018).

properties

IUPAC Name

2-[2-(cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)13-9-12(18)7-8-14(13)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLRLZUBOLMQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718755
Record name 2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1185836-97-8
Record name 2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185836-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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